molecular formula C7H6N2O2 B1611302 3-(Pyrimidin-2-yl)acrylic acid CAS No. 408533-41-5

3-(Pyrimidin-2-yl)acrylic acid

Cat. No.: B1611302
CAS No.: 408533-41-5
M. Wt: 150.13 g/mol
InChI Key: UHLPYNNSGRACAE-NSCUHMNNSA-N
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Description

3-(Pyrimidin-2-yl)acrylic acid is an organic compound with the molecular formula C7H6N2O2. It features a pyrimidine ring attached to an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)acrylic acid typically involves the reaction of pyrimidine derivatives with acrylic acid or its esters under specific conditions. One common method is the Knoevenagel condensation, where pyrimidine-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid, while reduction could produce 3-(pyrimidin-2-yl)propanoic acid .

Scientific Research Applications

3-(Pyrimidin-2-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The acrylic acid moiety may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-yl)acrylic acid is unique due to the combination of the pyrimidine ring and the acrylic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-pyrimidin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPYNNSGRACAE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557754
Record name (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408533-41-5
Record name (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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